3-(2,5-Difluorophenyl)-2-methoxybenzoic acid
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Overview
Description
3-(2,5-Difluorophenyl)-2-methoxybenzoic acid: is an aromatic compound that features a benzoic acid core substituted with a 2,5-difluorophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene and 2-methoxybenzoic acid.
Halogenation: The 2,5-difluorobenzene undergoes halogenation to introduce the fluorine atoms at the desired positions.
Coupling Reaction: The halogenated intermediate is then coupled with 2-methoxybenzoic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the halogenation and coupling reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Halogenated derivatives of the original compound.
Oxidation Products: Carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction Products: Alcohols or alkanes depending on the reducing agent used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.
Biochemical Probes: Utilized as a probe to study biochemical pathways.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Explored for its anti-inflammatory and anticancer properties.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 3-(2,5-Difluorophenyl)-2-methoxybenzoic acid involves:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways, affecting cellular processes.
Apoptosis Induction: In cancer cells, the compound can induce apoptosis through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
- 3-(2,4-Difluorophenyl)-2-methoxybenzoic acid
- 3-(2,5-Dichlorophenyl)-2-methoxybenzoic acid
- 3-(2,5-Difluorophenyl)-4-methoxybenzoic acid
Uniqueness:
- Fluorine Substitution: The presence of fluorine atoms at specific positions enhances the compound’s stability and reactivity.
- Methoxy Group: The methoxy group contributes to the compound’s solubility and interaction with biological targets.
- Versatility: The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-13-9(3-2-4-10(13)14(17)18)11-7-8(15)5-6-12(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILRAAKUNRCGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689721 |
Source
|
Record name | 2',5'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-76-8 |
Source
|
Record name | 2',5'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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